6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid is a chemical compound with significant potential in various fields of research. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the picolinic acid core: This involves the reaction of a suitable precursor with reagents such as ammonia or amines under controlled conditions.
Introduction of the t-butylsulfamoyl group: This step involves the reaction of the intermediate with t-butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A related compound with similar structural features but different functional groups.
Sulfonamides: Compounds containing the sulfonamide group, which share some chemical properties with 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid
Uniqueness
This compound is unique due to its combination of the picolinic acid core with the t-butylsulfamoyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-amino-3-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)11-6-4-5-10(9-11)12-7-8-13(17)18-14(12)15(20)21/h4-9,19H,1-3H3,(H2,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYORRFYMLFGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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